molecular formula C21H20N2O5 B2409797 1'-(2-Methyl-3-nitrobenzoyl)spiro[chroman-2,4'-piperidin]-4-one CAS No. 877811-02-4

1'-(2-Methyl-3-nitrobenzoyl)spiro[chroman-2,4'-piperidin]-4-one

Cat. No.: B2409797
CAS No.: 877811-02-4
M. Wt: 380.4
InChI Key: AHSFEERWCONMPA-UHFFFAOYSA-N
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Description

1’-(2-Methyl-3-nitrobenzoyl)spiro[chroman-2,4’-piperidin]-4-one is a complex organic compound characterized by its unique spirocyclic structure. This compound features a spiro linkage between a chroman and a piperidinone moiety, with a 2-methyl-3-nitrobenzoyl group attached to the spiro center. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it a subject of interest in various fields of scientific research.

Preparation Methods

The synthesis of 1’-(2-Methyl-3-nitrobenzoyl)spiro[chroman-2,4’-piperidin]-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Chroman Moiety: The chroman ring can be synthesized through a cyclization reaction involving phenol derivatives and aldehydes.

    Spirocyclization: The chroman intermediate undergoes spirocyclization with a piperidinone derivative under specific conditions, such as the presence of a base or a catalyst.

    Introduction of the Benzoyl Group:

Industrial production methods for this compound may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and purification techniques.

Chemical Reactions Analysis

1’-(2-Methyl-3-nitrobenzoyl)spiro[chroman-2,4’-piperidin]-4-one can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Reduction: The carbonyl group in the piperidinone moiety can be reduced to a hydroxyl group using reducing agents like sodium borohydride.

    Substitution: The benzoyl group can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups using nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include hydrogen gas, palladium catalysts, sodium borohydride, and various nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1’-(2-Methyl-3-nitrobenzoyl)spiro[chroman-2,4’-piperidin]-4-one has several scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex spirocyclic compounds and can be used in the development of new synthetic methodologies.

    Biology: The compound’s unique structure allows it to interact with biological targets, making it a potential candidate for drug discovery and development.

    Medicine: Its potential pharmacological activities, such as anti-inflammatory and anticancer properties, are being explored in preclinical studies.

    Industry: The compound can be used in the development of new materials with specific properties, such as improved stability and solubility.

Mechanism of Action

The mechanism of action of 1’-(2-Methyl-3-nitrobenzoyl)spiro[chroman-2,4’-piperidin]-4-one involves its interaction with specific molecular targets and pathways. The nitrobenzoyl group can participate in redox reactions, while the spirocyclic structure can enhance binding affinity to certain receptors or enzymes. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s intended application.

Comparison with Similar Compounds

1’-(2-Methyl-3-nitrobenzoyl)spiro[chroman-2,4’-piperidin]-4-one can be compared with other similar spirocyclic compounds, such as:

    Spirooxindoles: These compounds also feature a spiro linkage and have been studied for their diverse biological activities.

    Spiroindolines: Known for their potential therapeutic applications, spiroindolines share structural similarities with the compound .

    Spiroquinolines: These compounds exhibit unique chemical properties and have been explored for their medicinal potential.

The uniqueness of 1’-(2-Methyl-3-nitrobenzoyl)spiro[chroman-2,4’-piperidin]-4-one lies in its specific combination of functional groups and spirocyclic structure, which imparts distinct chemical and biological properties not found in other similar compounds.

Properties

IUPAC Name

1'-(2-methyl-3-nitrobenzoyl)spiro[3H-chromene-2,4'-piperidine]-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O5/c1-14-15(6-4-7-17(14)23(26)27)20(25)22-11-9-21(10-12-22)13-18(24)16-5-2-3-8-19(16)28-21/h2-8H,9-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHSFEERWCONMPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1[N+](=O)[O-])C(=O)N2CCC3(CC2)CC(=O)C4=CC=CC=C4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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